molecular formula C6H16ClNO B1524800 2-(Ethylamino)-2-methyl-1-propanol hydrochloride CAS No. 857195-41-6

2-(Ethylamino)-2-methyl-1-propanol hydrochloride

Cat. No. B1524800
M. Wt: 153.65 g/mol
InChI Key: WCVGYVDLVBGINZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(Ethylamino)-2-methyl-1-propanol hydrochloride” would depend on the specific conditions and reactants present . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo.

Scientific Research Applications

Analytical and Quantitative Tool in Pharmacology

CGP 20712 A, which includes the chemical structure similar to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, has been identified as a specific β1-adrenoceptor antagonist. It has been tested for its effectiveness in differentiating β1- and β2-adrenoceptors using an in vitro binding assay, showcasing its utility as a precise analytical tool in pharmacological research for quantitating β-adrenoceptors in various tissues (Dooley, Bittiger, & Reymann, 1986). This research emphasizes the compound's relevance in understanding adrenergic receptor distribution and function, contributing significantly to the development of targeted therapies in cardiovascular and respiratory diseases.

Contribution to Material Science and Chemical Engineering

In the field of material science and chemical engineering, research on aqueous ternary mixtures involving compounds similar to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, such as 2-(ethylamino)ethanol, has provided valuable data on densities and viscosities. These studies, carried out across different temperatures, offer essential insights into the physicochemical properties of these mixtures, which are crucial for designing and optimizing chemical processes and materials (Álvarez, Gómez‐Díaz, La Rubia, & Navaza, 2006). Understanding these properties is vital for applications ranging from solvent systems in pharmaceuticals to the development of new materials with specialized functions.

Environmental and Biological Impact Studies

The metabolism of chemicals structurally related to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, such as 2-Chloro-4-(ethylamino)-6-(1-cyano-1-methylethylamino)-s-triazine (BLADEX), has been explored in environmental and biological contexts. These studies highlight the metabolic pathways, including N-desethylation and conjugation with glutathione, leading to the formation of mercapturic acids in urine. This research is pivotal for assessing the environmental fate and biological impact of such compounds, informing safety and regulatory standards for their use and disposal (Crayford & Hutson, 1972). Understanding the degradation and metabolism of chemicals is crucial for evaluating their ecological footprint and potential health risks.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information on “2-(Ethylamino)-2-methyl-1-propanol hydrochloride”, it’s not possible to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on “2-(Ethylamino)-2-methyl-1-propanol hydrochloride” would depend on the current state of knowledge and the specific interests of researchers in the field . Without more specific information, it’s difficult to predict future directions for research on this compound.

properties

IUPAC Name

2-(ethylamino)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVGYVDLVBGINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)(C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-methyl-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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